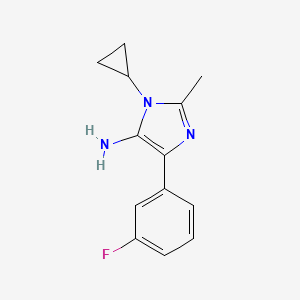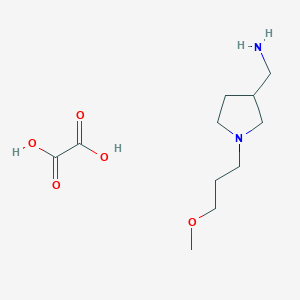
(1-(3-Methoxypropyl)pyrrolidin-3-yl)methanamine oxalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-(3-Methoxypropyl)pyrrolidin-3-yl)methanamine oxalate: is a chemical compound with the molecular formula C11H22N2O5. It is known for its unique structure, which includes a pyrrolidine ring substituted with a methoxypropyl group and a methanamine group. This compound is often used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1-(3-Methoxypropyl)pyrrolidin-3-yl)methanamine oxalate typically involves the reaction of pyrrolidine derivatives with methoxypropyl halides under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The resulting intermediate is then treated with methanamine to form the desired product. The final step involves the formation of the oxalate salt by reacting the compound with oxalic acid .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors under controlled temperature and pressure conditions to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions: (1-(3-Methoxypropyl)pyrrolidin-3-yl)methanamine oxalate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions with halides or other nucleophiles to form substituted products.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide; typically carried out in acidic or neutral conditions.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents like ether or tetrahydrofuran.
Substitution: Halides, nucleophiles; reactions are often conducted in the presence of a base such as sodium hydride or potassium carbonate.
Major Products Formed:
Scientific Research Applications
Chemistry: In chemistry, (1-(3-Methoxypropyl)pyrrolidin-3-yl)methanamine oxalate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development .
Biology: In biological research, this compound is used to study the interactions between small molecules and biological targets. It serves as a probe to investigate the binding affinities and mechanisms of action of various biological macromolecules .
Medicine: In medicine, this compound is explored for its potential therapeutic applications. It is studied for its effects on various biological pathways and its potential as a lead compound for the development of new drugs .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in the manufacture of advanced materials and chemical intermediates .
Mechanism of Action
The mechanism of action of (1-(3-Methoxypropyl)pyrrolidin-3-yl)methanamine oxalate involves its interaction with specific molecular targets in biological systems. The compound binds to receptors or enzymes, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
- (1-(3-Methoxypropyl)pyrrolidin-3-yl)methanamine hydrochloride
- (1-(3-Methoxypropyl)pyrrolidin-3-yl)methanamine sulfate
- (1-(3-Methoxypropyl)pyrrolidin-3-yl)methanamine phosphate
Comparison: Compared to its similar compounds, (1-(3-Methoxypropyl)pyrrolidin-3-yl)methanamine oxalate exhibits unique properties due to the presence of the oxalate salt. This influences its solubility, stability, and reactivity, making it particularly suitable for certain applications where these properties are advantageous .
Properties
Molecular Formula |
C11H22N2O5 |
|---|---|
Molecular Weight |
262.30 g/mol |
IUPAC Name |
[1-(3-methoxypropyl)pyrrolidin-3-yl]methanamine;oxalic acid |
InChI |
InChI=1S/C9H20N2O.C2H2O4/c1-12-6-2-4-11-5-3-9(7-10)8-11;3-1(4)2(5)6/h9H,2-8,10H2,1H3;(H,3,4)(H,5,6) |
InChI Key |
FECXCDDXKCCABY-UHFFFAOYSA-N |
Canonical SMILES |
COCCCN1CCC(C1)CN.C(=O)(C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





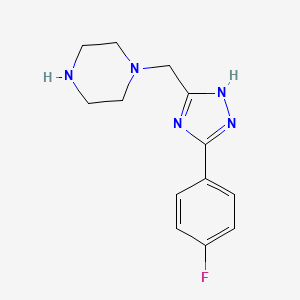


![2-Chloro-N-(3-(4-ethoxybenzoyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)acetamide](/img/structure/B11812893.png)

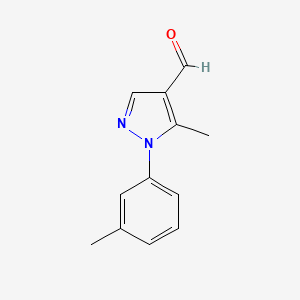

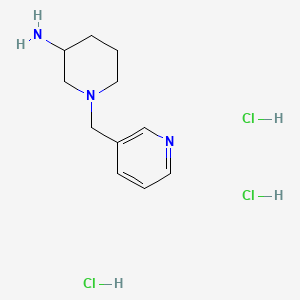
![(4-(Benzo[D][1,3]dioxol-5-YL)-1H-imidazol-2-YL)methanamine](/img/structure/B11812934.png)

